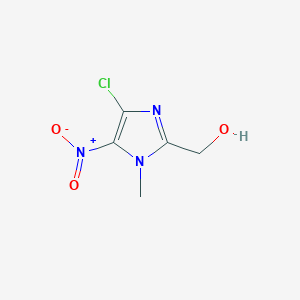
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the imidazole ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins by adding 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain 5-chloro-1-methyl-4-nitroimidazole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)aldehyde or (4-Chloro-1-methyl-5-nitroimidazol-2-yl)carboxylic acid.
Reduction: Formation of (4-Chloro-1-methyl-5-aminoimidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to exhibit antimicrobial activity by targeting the DNA of microorganisms .
Comparison with Similar Compounds
(1-Methyl-5-nitroimidazol-2-yl)methanol: Similar structure but lacks the chloro group.
2-Methyl-4(5)-nitroimidazole: Similar nitroimidazole structure but with different substitution patterns.
Uniqueness: (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The combination of chloro, methyl, and nitro groups in the imidazole ring provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C5H6ClN3O3 |
|---|---|
Molecular Weight |
191.57 g/mol |
IUPAC Name |
(4-chloro-1-methyl-5-nitroimidazol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O3/c1-8-3(2-10)7-4(6)5(8)9(11)12/h10H,2H2,1H3 |
InChI Key |
GHBMEXNAQKCNSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=C1[N+](=O)[O-])Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















